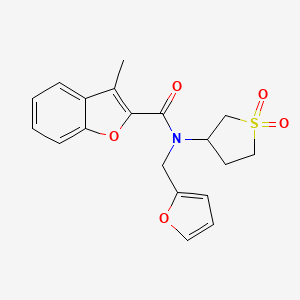
N-(3,5-difluorophenyl)-4-phenylpiperazine-1-carbothioamide
Descripción general
Descripción
N-(3,5-difluorophenyl)-4-phenylpiperazine-1-carbothioamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a difluorophenyl group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 3,5-difluoroaniline with 4-phenylpiperazine in the presence of a suitable thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-difluorophenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)-4-phenylpiperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of N-(3,5-difluorophenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-difluorophenyl)-2,4,6-trinitroaniline: Known for its potent antitumor activity.
N-(3,5-difluorophenyl)-2,2-diphenylacetamide: Used in various chemical syntheses.
Uniqueness
N-(3,5-difluorophenyl)-4-phenylpiperazine-1-carbothioamide stands out due to its unique combination of a piperazine ring with difluorophenyl and phenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
IUPAC Name |
N-(3,5-difluorophenyl)-4-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3S/c18-13-10-14(19)12-15(11-13)20-17(23)22-8-6-21(7-9-22)16-4-2-1-3-5-16/h1-5,10-12H,6-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQWCJWNPLSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B4389741.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B4389744.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B4389745.png)
![ethyl 1-(4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4389755.png)
![4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B4389760.png)
![1-(4-ethylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4389767.png)

![4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4389810.png)
![1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)triazol-4-yl]ethanone](/img/structure/B4389811.png)
![4-chloro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4389819.png)

![8-methoxy-6-nitro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4389822.png)
![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4389827.png)

